

Technical Guide to the Safety Profile of 4-Chloro-2-nitroanisole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2-nitroanisole

Cat. No.: B146433

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological data for **4-Chloro-2-nitroanisole** (CAS No. 89-21-4). The information is compiled from Safety Data Sheets (SDS) and chemical databases to ensure a thorough understanding for professionals in research and development.

Chemical and Physical Properties

4-Chloro-2-nitroanisole is a yellow-green solid organic compound.^[1] It is primarily used as a synthetic intermediate in the pharmaceutical and chemical industries, serving as a building block for more complex molecules.^[1] Its solubility in water is limited, but it is soluble in organic solvents like ethanol and acetone.^[1]

Table 1: Physical and Chemical Properties of **4-Chloro-2-nitroanisole**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ CINO ₃	[2] [3] [4]
Molecular Weight	187.58 g/mol	[2] [3] [4]
Appearance	Yellow-green solid; Yellow crystalline powder; White to Orange to Green crystallization	[1] [2]
Melting Point	96 - 99 °C	[2] [4] [5]
Boiling Point	279.6 - 292 °C	[1] [2]
Density	~1.4 g/cm ³ (estimate)	[2] [5]
Flash Point	122.9 °C	[2]
Vapor Pressure	0.00675 mmHg at 25°C	[2]
Solubility	Sparingly soluble in water; Soluble in ethanol and acetone.	[1]

Hazard Identification and Classification

The primary health hazard associated with **4-Chloro-2-nitroanisole** is acute oral toxicity. It is classified under the Globally Harmonized System (GHS) as follows:

Table 2: GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed

Source:[\[3\]](#)[\[5\]](#)[\[6\]](#)

In addition to oral toxicity, the compound is considered a potential irritant to the skin, eyes, and respiratory system.[\[2\]](#)[\[7\]](#) While specific data on carcinogenicity is limited, caution is advised due

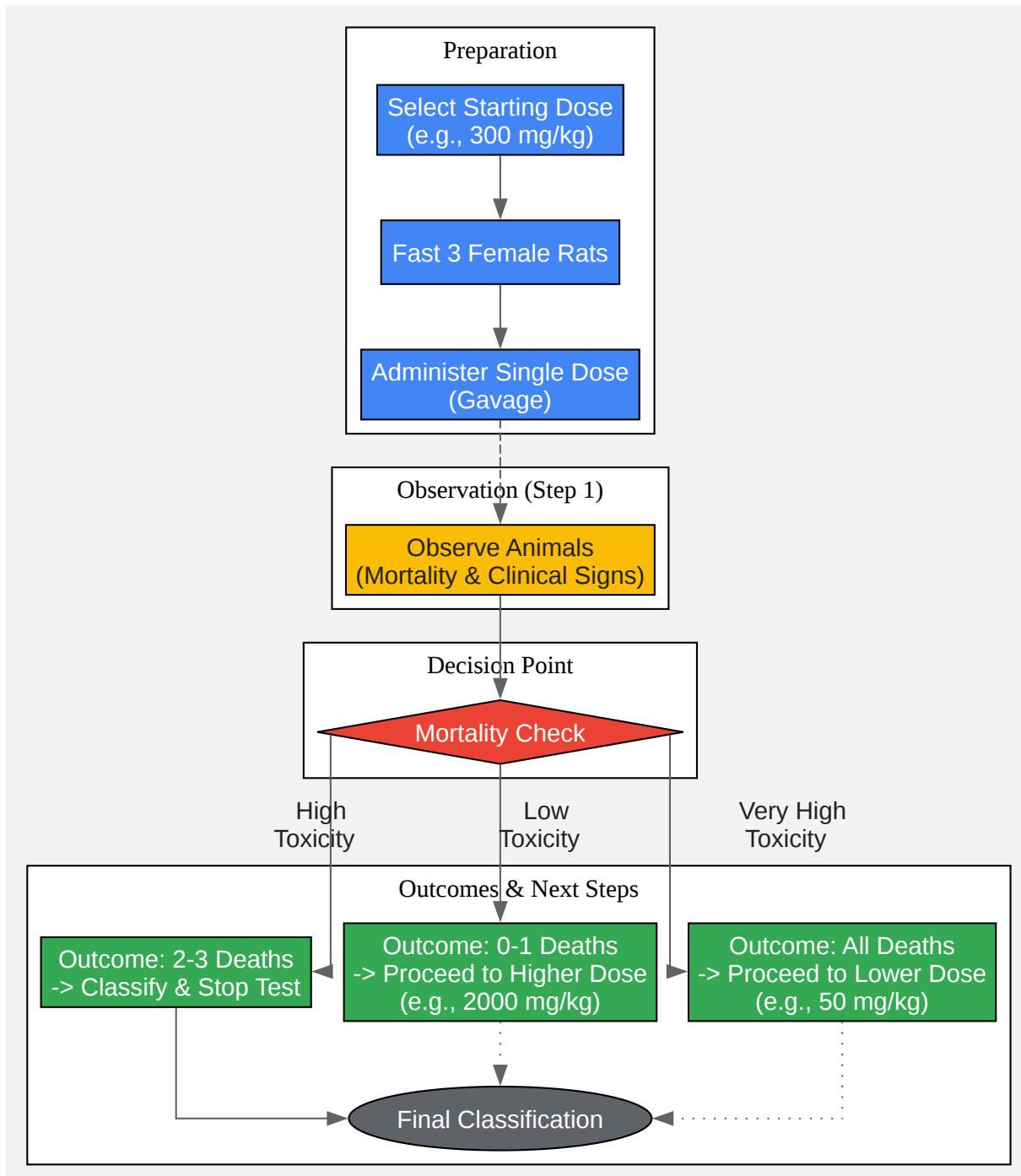
to the presence of nitroaromatic and chlorinated aromatic groups, which are often associated with toxicological concerns.[\[1\]](#)

Toxicological Summary

The toxicological profile indicates that ingestion is the most significant route of acute exposure. Effects of exposure may include irritation to the eyes, skin, and respiratory tract.[\[1\]\[7\]](#) Prolonged or high-dose exposure could potentially lead to organ damage, though specific target organ toxicity data is not fully detailed in the available literature.[\[1\]](#)

Table 3: Summary of Toxicological Effects

Endpoint	Observation	GHS Classification
Acute Oral Toxicity	Harmful if swallowed.	Category 4 [3][5][6]
Skin Irritation	May cause skin irritation.	Not classified, but noted as a potential hazard. [3][7]
Eye Irritation	May cause eye irritation.	Not classified, but noted as a potential hazard. [3][7]
Inhalation	May cause respiratory tract irritation.	Not classified, but noted as a potential hazard. [7]


Experimental Protocols

The hazard classifications in an SDS are determined by standardized testing methods, typically following OECD (Organisation for Economic Co-operation and Development) Guidelines. The methodologies for the key toxicological endpoints for **4-Chloro-2-nitroanisole** are detailed below.

OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method

This method is used to determine the GHS category for acute oral toxicity. It is a stepwise procedure using a minimal number of animals to obtain sufficient information for classification.

- Principle: The test uses a stepwise procedure with a small group of animals (typically 3) of a single sex (usually females) per step.^[7] The outcome of one step (mortality or survival) determines the dose for the next step. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.
- Procedure:
 - Animal Selection: Healthy, young adult rodents (usually rats) are used. Animals are fasted prior to dosing.^[7]
 - Administration: The test substance is administered as a single dose by gavage.^[7]
 - Stepwise Dosing:
 - A starting dose (e.g., 300 mg/kg) is administered to 3 animals.
 - If mortality occurs, the dose for the next step is lowered. If no mortality occurs, the dose is increased.
 - This process continues until the criteria for a specific toxicity class are met.
 - Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.^[7] Key observation times are immediately after dosing and periodically during the first 24 hours.
- Classification: The substance is classified into a GHS category based on the pattern of mortality observed at specific dose levels. For Category 4 ("Harmful if swallowed"), the LD50 is estimated to be between 300 and 2000 mg/kg.

[Click to download full resolution via product page](#)

Caption: Workflow for the OECD 423 Acute Oral Toxicity Test.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

- Principle: The substance is applied to a small area of skin on a single animal (typically an albino rabbit) in a stepwise manner.[\[8\]](#)
- Procedure:
 - A small area of the animal's back is clipped free of fur.
 - A 0.5 g or 0.5 mL amount of the test substance is applied to the skin under a porous gauze patch.
 - The patch is applied for progressively longer periods (e.g., 3 minutes, 1 hour, 4 hours). The test is stopped if a corrosive effect is observed.[\[8\]](#)
 - After the exposure period, the patch is removed, and the skin is cleaned.
 - The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[\[3\]](#)
- Evaluation: The severity of the skin reactions is scored. If effects are reversible within 14 days, the substance is classified as an irritant. If the damage is irreversible, it is classified as corrosive.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause damage to the eye.

- Principle: The test substance is applied in a single dose into one eye of an experimental animal (albino rabbit), with the other eye serving as a control.[\[4\]\[9\]](#)
- Procedure:
 - A 0.1 g or 0.1 mL dose of the substance is placed into the conjunctival sac of one eye.[\[4\]](#)

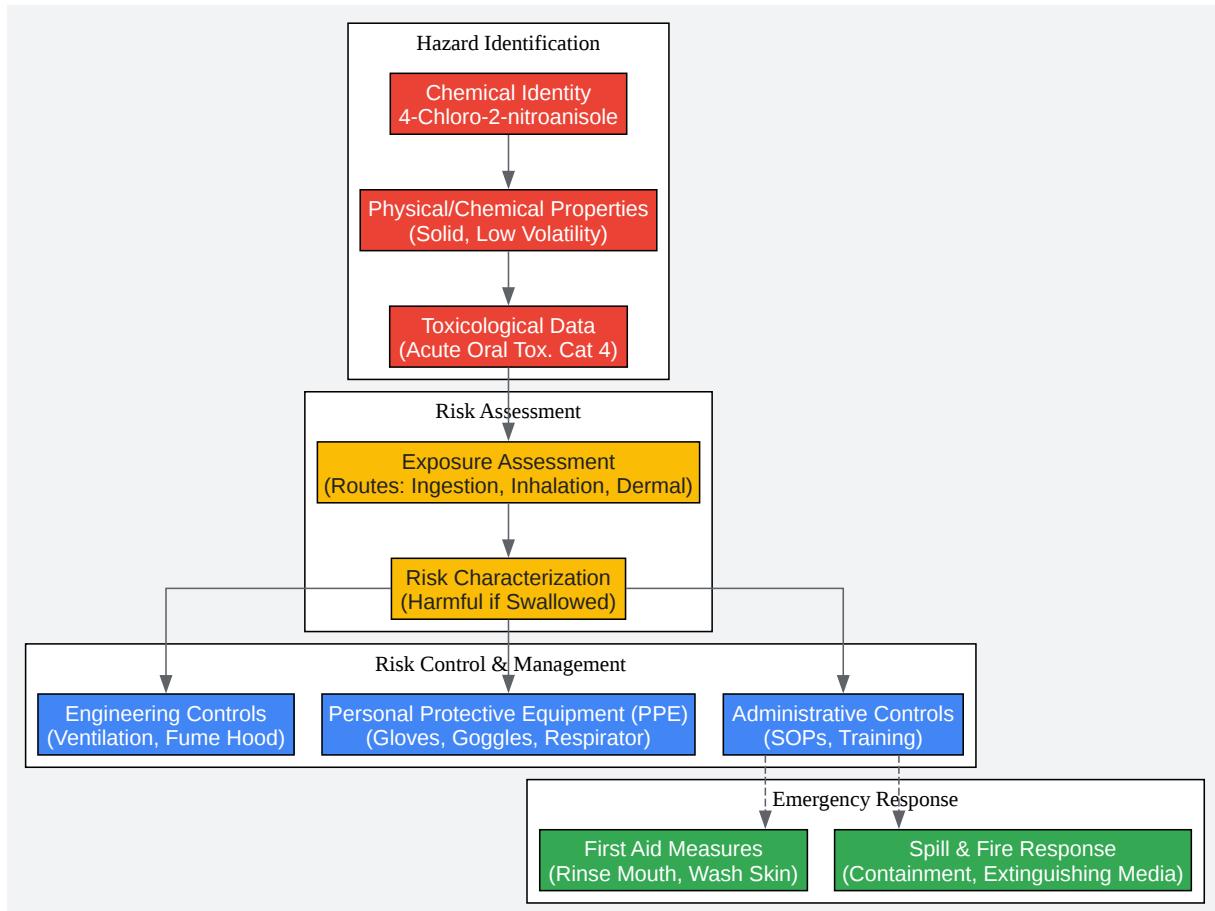
- The eyelids are held shut for one second.
- The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.^[4] The use of analgesics and anesthetics is recommended to minimize animal distress.^[2]
- Evaluation: Lesions are scored according to a standardized scale. The reversibility of the effects is observed over 21 days. Substances causing irreversible damage are classified as corrosive.

Safe Handling and Emergency Procedures

Proper handling and storage are critical to minimize exposure risk.

Table 4: Handling, Storage, and Personal Protective Equipment (PPE)

Category	Recommendation	Source(s)
Handling	Use in a well-ventilated area. Avoid formation of dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.	[5][6][7][10]
Storage	Store in a tightly closed container in a cool, dry, well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.	[1][4][6][7]
Eye/Face Protection	Wear tightly fitting safety goggles or chemical safety goggles (conforming to EN166 or NIOSH standards).	[4][6][7]
Skin Protection	Wear appropriate protective gloves and clothing to prevent skin exposure.	[4][6][7]
Respiratory Protection	If exposure limits are exceeded or dust is generated, use a full-face respirator with an appropriate particle filter.	[6][7]


First Aid Measures:

- If Swallowed: Rinse mouth. Get medical help immediately. Do not induce vomiting.[6][7]
- If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. Consult a doctor if irritation occurs.[6][7]
- If in Eyes: Rinse cautiously with water for at least 15 minutes, lifting the upper and lower eyelids. Get medical attention.[4][6][7]

- If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][7]

Fire-Fighting Measures:

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][11]
- Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][6]

[Click to download full resolution via product page](#)

Caption: Logical flow of chemical hazard identification and management.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. nucro-technics.com [nucro-technics.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. nucro-technics.com [nucro-technics.com]
- To cite this document: BenchChem. [Technical Guide to the Safety Profile of 4-Chloro-2-nitroanisole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146433#4-chloro-2-nitroanisole-safety-data-sheet-sds-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com